2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin
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Overview
Description
2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. One common method is the Adler-Longo synthesis, which uses acetic acid as a solvent and an oxidizing agent such as chloranil or ferric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: It can be reduced to form porphyrin dianions.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as ferric chloride or chloranil in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Various substituted porphyrins depending on the reagents used.
Scientific Research Applications
2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin has numerous applications in scientific research:
Chemistry: Used as a model compound for studying the properties of porphyrins and their metal complexes.
Biology: Investigated for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin involves its ability to coordinate with metal ions, forming metal-porphyrin complexes. These complexes can participate in redox reactions, electron transfer processes, and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Similar structure but with eight ethyl groups instead of a combination of ethyl and methyl groups.
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin: Similar structure but with different positions of the ethyl and methyl groups.
Uniqueness
This distinct structure allows for unique interactions with metal ions and other molecules, making it valuable for specific research and industrial applications .
Properties
CAS No. |
448-70-4 |
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Molecular Formula |
C32H38N4 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
2,8,12,18-tetraethyl-3,7,13,17-tetramethyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-19(7)23(11-3)31(35-26)16-32-24(12-4)20(8)28(36-32)14-27-18(6)22(10-2)30(34-27)15-29(21)33-25/h13-16,33,35H,9-12H2,1-8H3 |
InChI Key |
DARISIXPASSGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC)C)C)CC)CC)C)C |
Origin of Product |
United States |
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